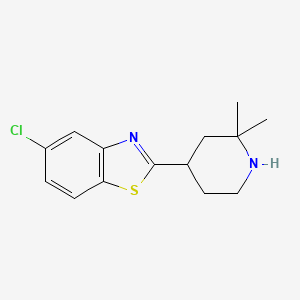
tert-Butyl (4-fluoro-4-formylpiperidin-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-fluoro-4-formylpiperidin-1-yl)carbamate: is a chemical compound with the molecular formula C11H18FNO3 and a molecular weight of 231.27 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butyl carbamate group, a fluorine atom, and a formyl group attached to the piperidine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-fluoro-4-formylpiperidin-1-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and fluorinating agents. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and low temperatures to prevent decomposition .
Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with additional steps for purification and quality control to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in tert-Butyl (4-fluoro-4-formylpiperidin-1-yl)carbamate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (4-fluoro-4-formylpiperidin-1-yl)carbamate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems, including their potential as enzyme inhibitors .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-fluoro-4-formylpiperidin-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and formyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl 4-fluoro-4-formylpiperidine-1-carboxylate
Uniqueness: tert-Butyl (4-fluoro-4-formylpiperidin-1-yl)carbamate is unique due to the presence of both a fluorine atom and a formyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H19FN2O3 |
|---|---|
Peso molecular |
246.28 g/mol |
Nombre IUPAC |
tert-butyl N-(4-fluoro-4-formylpiperidin-1-yl)carbamate |
InChI |
InChI=1S/C11H19FN2O3/c1-10(2,3)17-9(16)13-14-6-4-11(12,8-15)5-7-14/h8H,4-7H2,1-3H3,(H,13,16) |
Clave InChI |
JUMILZQICYGCAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NN1CCC(CC1)(C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)






![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)


